(S)-2-(((S)-2-(((S)-2-Amino-2-carboxyethyl)amino)-2-carboxyethyl)amino)succinic acid
Description
Properties
CAS No. |
3484-65-9 |
|---|---|
Molecular Formula |
C10H17N3O8 |
Molecular Weight |
307.26 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-2-carboxyethyl]amino]-2-carboxyethyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H17N3O8/c11-4(8(16)17)2-12-6(10(20)21)3-13-5(9(18)19)1-7(14)15/h4-6,12-13H,1-3,11H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t4-,5-,6-/m0/s1 |
InChI Key |
XFTWUNOVBCHBJR-ZLUOBGJFSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC[C@@H](C(=O)O)NC[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O |
Appearance |
Solid powder |
melting_point |
230-236°C |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aspergillomarasmine A; Toxin C (Pyrenophora teres); |
Origin of Product |
United States |
Preparation Methods
Fermentation and Isolation
Aspergillus versicolor cultures are grown in liquid media (e.g., potato dextrose broth) at 25–28°C for 7–14 days. The mycelium is separated via filtration, and AMA is extracted from the filtrate using ion-exchange chromatography. Early methods achieved yields of 0.2–0.5 g per liter of culture.
Challenges in Natural Production
- Low yield : Natural extraction provides insufficient quantities for clinical use.
- Contaminants : Co-production of structurally similar marasmines (e.g., anhydroaspergillomarasmine A) complicates purification.
- Toxicity : AMA’s phytotoxic properties necessitate stringent containment during large-scale fungal cultivation.
Chemoenzymatic Synthesis
The 2018 chemoenzymatic route developed by Fu et al. revolutionized AMA production by combining enzymatic catalysis with chemical modification.
Key Enzymatic Step: EDDS Lyase Catalysis
Ethylenediamine-N,N'-disuccinic acid (EDDS) lyase catalyzes the stereoselective addition of primary amines to fumarate. Using (S)‑2,3‑diaminopropionic acid (8a) and fumarate, the enzyme produces (2S,2′S)‑N‑(2‑amino‑2‑carboxyethyl)‑aspartic acid (3a) with >98% conversion and 99% enantiomeric excess (ee).
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 8a (2 mmol), fumarate (3 eq) |
| Enzyme Loading | 0.05 mol% EDDS lyase |
| Buffer | 20 mM NaH2PO4/NaOH, pH 8.5 |
| Temperature | 25°C |
| Time | 24 h |
Chemical N‑Alkylation
The intermediate 3a undergoes N‑alkylation with bromoacetic acid at pH 11 and 70°C for 6 h, yielding AMA with 84% conversion. This one-pot cascade strategy avoids intermediate purification, reducing production costs.
Advantages Over Natural Extraction
- Scalability : Milligram to gram-scale synthesis demonstrated.
- Stereocontrol : EDDS lyase ensures correct (2S,2′S) configuration critical for MBL inhibition.
Total Chemical Synthesis
Total synthesis routes enable structural diversification and SAR studies. Two approaches dominate: sulfamidate-mediated synthesis and solid-phase peptide synthesis (SPPS).
Sulfamidate Approach (Albu et al., 2016)
This method constructs AMA’s backbone through sequential ring-opening of sulfamidates:
Stepwise Synthesis
- Sulfamidate Formation : L‑Aspartic acid derivatives are converted to sulfamidates using SOCl2 and Et3N.
- Nucleophilic Opening : Sulfamidates react with amines (e.g., glycine ethyl ester) to form N‑alkylated intermediates.
- Deprotection : Acidic hydrolysis removes protecting groups, yielding AMA.
Performance Metrics
| Metric | Value |
|---|---|
| Overall Yield | 12–15% (4 steps) |
| Stereopurity | >95% ee |
| Scalability | Demonstrated at 10 g |
Solid-Phase Peptide Synthesis (SPPS)
King et al. (2016) employed SPPS to assemble AMA’s tripeptide backbone:
- Resin Loading : Fmoc‑Asp(OtBu)‑Wang resin preloaded.
- Chain Elongation : Coupling with Fmoc‑Ala‑OH and Fmoc‑Gly‑OH using HBTU/DIEA.
- Cleavage : TFA/H2O (95:5) liberates the peptide, followed by side-chain deprotection.
Outcomes
- Purity : 92% after HPLC purification.
- Limitations : High reagent costs and low yields (8–10%) limit industrial application.
Comparative Analysis of Synthesis Routes
Table 1. Method Comparison for AMA Preparation
| Method | Yield (%) | Stereocontrol | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Natural Extraction | 0.5 | N/A | Low | 12,000 |
| Chemoenzymatic | 65 | Excellent | High | 800 |
| Sulfamidate | 15 | Moderate | Moderate | 1,200 |
| SPPS | 10 | High | Low | 3,500 |
Data synthesized from
Chemical Reactions Analysis
Types of Reactions: Aspergillomarasmine A undergoes various chemical reactions, including:
Oxidation: Aspergillomarasmine A can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in aspergillomarasmine A.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of aspergillomarasmine A.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Inhibition of Metallo-β-Lactamases
Mechanism of Action
Aspergillomarasmine A functions primarily as an inhibitor of metallo-β-lactamases (MBLs), particularly the New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2). These enzymes are responsible for hydrolyzing β-lactam antibiotics, rendering them ineffective against resistant bacterial strains. Aspergillomarasmine A acts by chelating zinc ions essential for the activity of these enzymes, leading to their inactivation .
Case Studies
- Restoration of Antibiotic Efficacy : Studies have demonstrated that Aspergillomarasmine A can restore the efficacy of meropenem—a carbapenem antibiotic—against MBL-producing bacteria in both in vitro and in vivo settings. In experiments with mice infected with Klebsiella pneumoniae expressing NDM-1, the combination of Aspergillomarasmine A and meropenem significantly improved treatment outcomes .
- Efficacy Against Multiple Strains : Research involving various strains of Escherichia coli and Klebsiella pneumoniae showed that Aspergillomarasmine A effectively inhibited MBL activity across multiple subclasses (B1, B2, and B3), making it a promising candidate for addressing the growing threat of carbapenem-resistant infections .
Metal Ion Chelation
Role in Bacterial Virulence
Aspergillomarasmine A selectively chelates metal ions such as zinc (Zn²⁺) and nickel (Ni²⁺), which are vital for the functioning of various bacterial enzymes. By sequestering these metals, Aspergillomarasmine A can disrupt essential metabolic processes in pathogens, thereby reducing their virulence .
Research Findings
- Impact on Pathogen Metabolism : Studies have shown that exposure to Aspergillomarasmine A can impair hydrogen metabolism, ureolysis, and biofilm formation in bacteria, indicating its potential as an antimicrobial agent that targets metal-dependent pathways .
- Animal Model Studies : In Galleria mellonella infection models, Aspergillomarasmine A demonstrated significant efficacy in reducing bacterial load, highlighting its potential application in therapeutic strategies against infections caused by metal-dependent pathogens .
Potential Industrial Applications
Development of Antimicrobial Agents
The unique properties of Aspergillomarasmine A make it a candidate for developing new antimicrobial agents aimed at overcoming antibiotic resistance. Its ability to inhibit MBLs suggests that it could be incorporated into treatment regimens alongside existing antibiotics to enhance their effectiveness against resistant strains .
Data Summary
Mechanism of Action
Aspergillomarasmine A exerts its effects by binding to the zinc ions present in the active site of metallo-beta-lactamases. This binding removes the zinc ions, thereby inhibiting the enzyme’s activity and restoring the efficacy of beta-lactam antibiotics . The molecular targets include New Delhi metallo-beta-lactamase 1 and Verona integron-encoded metallo-beta-lactamase .
Comparison with Similar Compounds
Phytotoxic Analogues from Pyrenophora teres
AMA is part of a toxin family produced by P. teres, including Toxin A and Toxin B. Their structural differences dictate their phytotoxic potency (Table 1):
Key Findings :
Key Findings :
Engineered Analogues and Structure-Activity Relationships (SAR)
Synthetic modifications of AMA have explored its Zn²⁺-binding and pharmacokinetic properties (Table 3):
Biological Activity
Aspergillomarasmine A (AMA) is a natural product derived from the fungus Aspergillus versicolor, recognized for its potent biological activity, particularly as an inhibitor of metallo-β-lactamases (MBLs). The increasing prevalence of antibiotic-resistant Gram-negative bacteria poses a significant public health challenge, making compounds like AMA critical in the fight against multi-drug resistant infections. This article explores the biological activity of AMA, focusing on its mechanisms of action, efficacy in combination therapies, and structure-activity relationships.
AMA acts primarily as a zinc chelator , targeting MBLs that are responsible for the hydrolysis of β-lactam antibiotics. By binding to zinc ions, AMA disrupts the enzymatic activity of MBLs such as New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2) . The mechanism involves:
- Selective Zinc Scavenging : AMA has a high affinity for Zn, which is essential for the activity of MBLs. By sequestering zinc, AMA effectively inhibits the enzymatic function of these β-lactamases, restoring the efficacy of β-lactam antibiotics like meropenem .
- Induction of Enzyme Degradation : The removal of zinc ions from MBLs leads to their degradation, further enhancing the effectiveness of AMA as a β-lactam potentiator .
Efficacy in Combination Therapies
AMA has been shown to enhance the activity of various β-lactam antibiotics when used in combination therapies. Notable findings include:
- Combination with Meropenem : Studies indicate that combining AMA with meropenem can restore antibiotic sensitivity in MBL-producing strains. In laboratory settings, this combination demonstrated effectiveness against clinical isolates of Escherichia coli and Klebsiella pneumoniae expressing multiple β-lactamases .
- Triple Therapy Potential : A recent study highlighted the potential of a triple combination therapy involving AMA, avibactam, and meropenem for treating infections caused by multiple β-lactamase-producing bacteria. This combination was particularly effective against Enterobacterales .
Structure-Activity Relationship (SAR)
The biological evaluation of various analogues of AMA has provided insights into its structure-activity relationship:
| Compound | Structure | Activity Against NDM-1 | Notes |
|---|---|---|---|
| AMA | Natural | High | Potent inhibitor |
| Analogue 1 | Modified | Moderate | Reduced efficacy |
| Analogue 2 | Modified | High | Enhanced binding affinity |
| Analogue 3 | Modified | Low | Ineffective |
Research indicates that modifications to specific regions of the AMA molecule can enhance its affinity for metal ions and improve its inhibitory effects against MBLs .
Case Studies
- In Vivo Efficacy : In murine models infected with NDM-1-expressing Klebsiella pneumoniae, treatment with a combination of meropenem and AMA significantly reduced bacterial loads compared to monotherapy with either agent alone. This underscores the therapeutic potential of AMA in overcoming antibiotic resistance .
- Clinical Isolate Testing : A comprehensive study involving 76 clinical isolates demonstrated that AMA restored meropenem sensitivity in approximately 88% of NDM-positive isolates and 90% of VIM-positive isolates. This highlights its broad-spectrum efficacy against resistant strains .
Q & A
Q. What methods are used for the total synthesis of Aspergillomarasmine A?
AMA is synthesized via sulfamidate ring-opening reactions and chemoenzymatic pathways . The sulfamidate approach enables systematic derivatization for structure-activity relationship (SAR) studies by modifying stereochemistry at positions 3, 6, and 9 . Chemoenzymatic methods use ethylenediamine-N,N′-disuccinic acid (EDDS) lyase to catalyze fumarate and amine substrate coupling, achieving >99% stereoselectivity and multigram-scale yields .
Q. How does Aspergillomarasmine A inhibit metallo-β-lactamases (MBLs) like NDM-1?
AMA chelates Zn(II) ions from the active site of MBLs, disrupting their catalytic activity. Equilibrium dialysis and metal analysis show that 2 equivalents of AMA remove 1 equivalent of Zn(II) from NDM-1, VIM-2, and IMP-7 at micromolar concentrations . NMR studies confirm similar Co(II) removal in Co-substituted MBLs .
Q. What in vitro and in vivo models demonstrate AMA's efficacy?
In vitro, AMA resensitizes 88% of 229 carbapenem-resistant bacterial strains to β-lactams, with IC50 values in the low µM range . In mice infected with NDM-1-producing Klebsiella pneumoniae, AMA combined with meropenem achieved >95% survival rates .
Q. What are the key structural features of AMA essential for MBL inhibition?
AMA’s four carboxylate groups and three nitrogen atoms enable strong Zn(II) chelation. The natural LLL stereochemistry (2S,2'S,2''S) is critical for potency, though some derivatives retain activity despite stereochemical modifications .
Q. How does AMA compare to other MBL inhibitors like captopril?
AMA shows broader efficacy against NDM-1 and VIM-2 compared to thiol-based inhibitors (e.g., captopril) due to its multidentate metal-chelating mechanism. However, challenges like physicochemical stability and off-target effects limit clinical translation .
Advanced Research Questions
Q. What experimental approaches are used to study AMA's structure-activity relationships (SAR)?
SAR studies involve synthesizing AMA derivatives with altered stereochemistry or functional groups and testing their MBL inhibition. For example, replacing aspartic acid residues with other amino acids reduces activity, confirming the necessity of carboxylate groups . High-throughput screening and isothermal titration calorimetry (ITC) quantify zinc-binding affinity .
Q. How do researchers confirm AMA's metal-chelating mechanism?
Techniques include:
Q. What challenges arise in achieving correct stereochemistry during AMA synthesis?
Chemocatalytic methods struggle with stereoselectivity, whereas biocatalytic approaches using EDDS lyase achieve >99% ee and de via enzyme-substrate specificity . For example, EDDS lyase couples fumarate with ethylene diamine to form the (2S,2'S)-configured toxin A precursor .
Q. How can chemoenzymatic synthesis be optimized for large-scale AMA production?
Multigram-scale synthesis of toxin A (a precursor) is achieved using EDDS lyase (82% yield, >95:5 dr). Subsequent N-sulfonylation/alkylation and reductive amination enable derivatization . Photocaged prodrugs of AMA derivatives further enhance stability .
Q. What strategies address AMA's off-target effects as a zinc chelator?
Selective MBL targeting is evaluated using metal competition assays (e.g., Zn(II) vs. Fe(II)/Ca(II)) . Prodrug designs (e.g., photocaged AMB) minimize systemic zinc depletion .
Q. How are synergistic effects of AMA with β-lactams evaluated?
Checkerboard assays and time-kill curves quantify synergy. For example, AMA reduces meropenem MICs by 32–64-fold against NDM-1-producing E. coli .
Q. What in silico methods aid AMA-based inhibitor design?
Molecular docking predicts binding to MBL active sites, while fragment-based design identifies scaffolds mimicking AMA’s carboxylate-rich structure .
Tables
| Synthesis Method | Yield | Stereoselectivity | Scale |
|---|---|---|---|
| Sulfamidate approach | 45–60% | Moderate | Milligram |
| Chemoenzymatic (EDDS lyase) | 72–82% | >99% ee | Multigram |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
